Cas no 271-78-3 (2H-Pyrazolo[3,4-d]pyrimidine)

2H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system, serving as a versatile scaffold in medicinal chemistry and organic synthesis. Its rigid bicyclic structure offers high binding affinity and selectivity, making it valuable for designing kinase inhibitors and other biologically active molecules. The compound's nitrogen-rich framework allows for diverse functionalization, enabling tailored modifications for specific applications. It is particularly useful in pharmaceutical research for developing anticancer, antiviral, and anti-inflammatory agents due to its ability to mimic purine bases. The stability and synthetic accessibility of this core structure further enhance its utility in drug discovery and material science.
2H-Pyrazolo[3,4-d]pyrimidine structure
2H-Pyrazolo[3,4-d]pyrimidine structure
Product Name:2H-Pyrazolo[3,4-d]pyrimidine
CAS No:271-78-3
MF:C5H4N4
MW:120.112059593201
CID:249518
PubChem ID:67499
Update Time:2025-06-12

2H-Pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrazolo[3,4-d]pyrimidine
    • 5,7-Diaza-2H-indazole
    • Pyrazolo(3,4-d)pyrimidine
    • F87671
    • BL007573
    • 1H-Pyrazolo(3,4-d)pyrimidine
    • 2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene
    • J-504737
    • DTXSID60181566
    • SY009465
    • MFCD18814987
    • NSC-82206
    • MFCD06407902
    • AMY15861
    • AKOS006281904
    • SCHEMBL7771
    • pyrazolo[3,4-d]pyrimidine
    • NSC82206
    • 1h-pyrazolo[3,4-d]pyrimidine
    • CS-0045912
    • QUKPALAWEPMWOS-UHFFFAOYSA-N
    • MB03781
    • 271-78-3
    • TS-01613
    • 271-80-7
    • A22570
    • 1H-pyrazolo[3, 4-d]pyrimidine
    • Z1198168658
    • 5h-pyrazolo[3,4-d]pyrimidine
    • NSC 82206
    • DB-347079
    • Inchi: 1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
    • InChI Key: QUKPALAWEPMWOS-UHFFFAOYSA-N
    • SMILES: N1C2C(=CN=CN=2)C=N1

Computed Properties

  • Exact Mass: 120.04372
  • Monoisotopic Mass: 120.043596145g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 54.46

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2H-Pyrazolo[3,4-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:271-78-3)2H-Pyrazolo[3,4-d]pyrimidine
Order Number:A1223891
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 20:55
Price ($):200
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Additional information on 2H-Pyrazolo[3,4-d]pyrimidine

Chemical Profile of 2H-Pyrazolo[3,4-d]pyrimidine (CAS No. 271-78-3)

2H-Pyrazolo[3,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 271-78-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, consisting of fused pyrazole and pyrimidine rings, serves as a versatile scaffold for the development of bioactive molecules with diverse pharmacological properties.

The significance of 2H-Pyrazolo[3,4-d]pyrimidine lies in its structural framework, which allows for modifications at multiple positions, enabling the synthesis of derivatives with tailored biological activities. Its core structure is particularly amenable to functionalization, making it a valuable building block in drug discovery initiatives targeting various therapeutic areas.

In recent years, 2H-Pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential in oncology, immunology, and anti-inflammatory applications. The compound's ability to interact with multiple biological targets has positioned it as a promising candidate for the development of novel therapeutic agents. Research has highlighted its role in modulating enzyme activity and receptor binding, contributing to its appeal in medicinal chemistry.

One of the most compelling aspects of 2H-Pyrazolo[3,4-d]pyrimidine is its structural similarity to several known bioactive molecules. This similarity has facilitated the design of derivatives that exhibit enhanced efficacy and reduced toxicity compared to their parent compounds. For instance, studies have demonstrated the compound's potential in inhibiting kinases and other enzymes implicated in cancer progression.

The pharmacological profile of 2H-Pyrazolo[3,4-d]pyrimidine has been further explored through computational modeling and experimental validation. These efforts have revealed insights into its mechanism of action, shedding light on how it interacts with biological systems. Such knowledge is crucial for optimizing drug design and improving therapeutic outcomes.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex derivatives of 2H-Pyrazolo[3,4-d]pyrimidine, expanding the chemical space available for drug development. Techniques such as transition-metal-catalyzed reactions and flow chemistry have been employed to streamline the synthesis process, making it more scalable and cost-effective.

The therapeutic potential of 2H-Pyrazolo[3,4-d]pyrimidine has also been investigated in preclinical models. Studies have shown that certain derivatives exhibit significant anti-proliferative effects on cancer cell lines while maintaining low systemic toxicity. These findings have spurred interest in further clinical development and translational research.

In addition to its applications in oncology, 2H-Pyrazolo[3,4-d]pyrimidine has shown promise in other therapeutic areas. Research indicates that it may play a role in modulating immune responses, making it a candidate for treating autoimmune diseases and infections. The compound's ability to interact with immune receptors has been particularly noteworthy in this context.

The development of 2H-Pyrazolo[3,4-d]pyrimidine derivatives has also benefited from interdisciplinary collaborations between chemists, biologists, and clinicians. Such collaborations facilitate the rapid translation of laboratory findings into clinical applications, ensuring that promising compounds like 271-78-3 are brought to fruition.

The future direction of research on 2H-Pyrazolo[3,4-d]pyrimidine includes exploring new synthetic pathways and expanding its pharmacological applications. Innovations in drug delivery systems may also enhance the efficacy of derivatives based on this scaffold. As our understanding of biological mechanisms continues to grow, so too will the opportunities for leveraging 271-78-3 in therapeutic contexts.

In conclusion,2H-Pyrazolo[3,4-d]pyrimidine (CAS No. 271-78-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and broad biological activity make it a cornerstone for drug discovery initiatives across multiple therapeutic domains. Continued research and development efforts are poised to unlock its full potential as a therapeutic agent.

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Amadis Chemical Company Limited
(CAS:271-78-3)2H-Pyrazolo[3,4-d]pyrimidine
A1223891
Purity:99%
Quantity:1g
Price ($):200
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